Cambendazole

Description

A nematocide effective against a variety of gastrointestinal parasites in cattle, sheep, and horses.

See also: Albendazole (related); Thiabendazole (related); Mebendazole (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

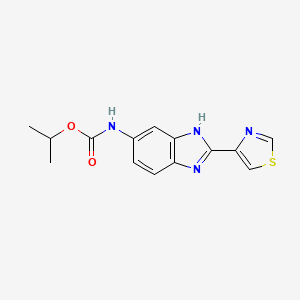

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046852 | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26097-80-3, 9039-53-6 | |

| Record name | Cambendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cambendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urokinase (peptidolytic) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cambendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinase (enzyme-activating), uro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cambendazole CAS registry number and chemical structure.

For Research Use Only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Cambendazole, a benzimidazole anthelmintic agent. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and experimental evaluation.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Registry Number | 26097-80-3 | [1][2][3][4] |

| Molecular Formula | C14H14N4O2S | [1] |

| Molecular Weight | 302.35 g/mol | |

| IUPAC Name | Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |

| Canonical SMILES | O=C(OC(C)C)NC1=CC=C2NC(=NC2=C1)C=3N=CSC3 | |

| InChI Key | QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Appearance | Odorless, white crystalline solid | |

| Melting Point | 238-240°C (decomposition) | |

| Solubility | Soluble in alcohol and dimethylformamide; sparingly soluble in acetone; slightly soluble in benzene; very slightly soluble in 0.1M HCl; practically insoluble in isooctane and water (0.02 mg/ml). |

Mechanism of Action

This compound, like other benzimidazoles, exerts its anthelmintic effect primarily by targeting the structural protein β-tubulin in parasites. This interaction is fundamental to its selective toxicity.

The key steps in its mechanism of action are:

-

Binding to β-Tubulin: this compound selectively binds with high affinity to the β-tubulin subunit of parasitic microtubules. This binding is significantly stronger than its affinity for mammalian tubulin, which is a key factor in its therapeutic index.

-

Inhibition of Microtubule Polymerization: This binding event disrupts the polymerization of tubulin dimers into microtubules, effectively halting their assembly and leading to a progressive loss of these crucial cytoskeletal structures.

-

Disruption of Cellular Functions: The depolymerization of microtubules impairs essential cellular processes in the parasite that are dependent on a functional cytoskeleton. These include:

-

Cell Division (Mitosis): Disruption of the mitotic spindle.

-

Nutrient Absorption: Specifically, the microtubule-dependent uptake of glucose from the host is inhibited, leading to energy deprivation.

-

Intracellular Transport: Movement of organelles and vesicles.

-

Maintenance of Cell Shape and Motility.

-

The culmination of these effects leads to paralysis and eventual death of the parasite.

Caption: Mechanism of action of this compound.

Experimental Data: Anthelmintic Efficacy

The following tables summarize quantitative data from various preclinical studies evaluating the efficacy of this compound against a range of helminth parasites.

Table 1: Efficacy of this compound in Calves

| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |

| Dictyocaulus viviparus | Mature | ≥ 35 | 80 |

| Dictyocaulus viviparus | Immature "arrested" | 60 | 71 |

| Haemonchus placei | Adult | 15 - 60 | 90 - 99 |

| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 |

| Ostertagia spp. | Arrested Larvae | 60 | 90 |

| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 |

| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 |

| Cooperia spp. | Immature | 15 - 60 | High |

| Nematodirus spp. | Adult | 30 | 81 |

| Nematodirus spp. | Adult | 40 | 94 |

| Nematodirus spp. | Adult | 60 | 99 |

| Nematodirus spp. | Immature | 60 | 99 |

Table 2: Efficacy of this compound in Lambs

| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |

| Nematodes | Immature & Mature | 15 - 30 | High |

| Moniezia expansa | Scolices | 15 - 30 | 81 (reduction) |

Table 3: Efficacy of this compound in Ponies (Critical Test Method)

| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy |

| Large Strongyles (S. vulgaris, S. edentatus, S. equinus) | Adult | 20 | Highly Effective |

| Small Strongyles | Adult | 20 | Highly Effective |

| Oxyuris equi | 4th Stage Larvae | 20 | 95 - 100% |

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a framework for designing and interpreting experiments with this compound.

Protocol 1: Larvicidal and Migration Inhibition Assay (Toxocara canis in Mice)

This protocol is adapted from a study evaluating the effects of benzimidazoles on the survival and migratory behavior of Toxocara canis larvae.

Objective: To determine the larvicidal effects of this compound and its ability to inhibit larval migration in a murine model.

Methodology:

-

Animal Model: Laboratory mice.

-

Infection: Mice are orally inoculated with a standardized number of infective Toxocara canis eggs (e.g., 500 eggs).

-

Drug Administration:

-

24 hours post-inoculation, treatment is initiated.

-

This compound is administered via medicated diet, mixed to a final concentration (e.g., 0.1% w/w). This provides a daily dose range, which should be calculated based on food consumption (e.g., 130-160 mg/kg/day).

-

A control group receives a normal, non-medicated diet.

-

-

Treatment Duration and Sample Collection:

-

Group A: Mice are maintained on the medicated diet for a set period (e.g., 8 days) and then euthanized.

-

Group B: Mice are treated for the same period (e.g., 8 days), then returned to a normal diet for a subsequent period (e.g., 14 days) before euthanasia. This allows for the assessment of delayed drug effects or larval reactivation.

-

-

Larval Recovery and Quantification:

-

Following euthanasia, tissues (liver, lungs, brain, and carcass) are harvested.

-

Larvae are recovered from the liver, lungs, and carcass using pepsin digestion.

-

Larvae in the brain are counted using press preparations.

-

-

Data Analysis: The number of larvae recovered from each tissue in the treated groups is compared to the control group to determine the percentage reduction (larvicidal effect) and the distribution of larvae among tissues (migration inhibition).

Protocol 2: Cestode Larval Development Inhibition Assay (in Flour Beetles)

This protocol is based on a study comparing the effects of various anthelmintics on the development of hymenolepidid cestodes.

Objective: To assess the inhibitory effect of this compound on the larval development of cestodes using an intermediate host model.

Methodology:

-

Intermediate Host: Flour beetles (Tribolium confusum).

-

Infection: Beetles are infected with cestode eggs (e.g., Hymenolepis diminuta, H. nana, or H. microstoma).

-

Drug Administration:

-

From day 1 post-infection, beetles are fed continuously on flour mixed with this compound at a specified concentration (e.g., 10% w/w).

-

A control group is fed on unadulterated flour.

-

-

Treatment Duration: The experiment is run for a period sufficient for larval development in the control group (e.g., 10 days).

-

Assessment of Development:

-

At the end of the experimental period, beetles are dissected.

-

The developmental stage and number of parasites are recorded.

-

Inhibition is determined by comparing the developmental stage of parasites from treated beetles (e.g., many remaining as oncospheres) to the fully developed cysticercoids in the control group.

-

-

Recovery Assessment (Optional): To determine if the effect is static or cidal, a subset of treated beetles can be returned to a drug-free diet for an additional period (e.g., 9 days) to observe if inhibited larvae can resume development.

Caption: Experimental workflow for Toxocara canis study.

References

The Core Mechanism of Action of Cambendazole Against Parasitic Helminths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambendazole, a prominent member of the benzimidazole class of anthelmintics, exerts its potent parasiticidal effects by targeting the fundamental cytoskeletal framework of helminth cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, supported by comparative quantitative data from related benzimidazoles, detailed experimental protocols, and visual representations of the key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on extensive research into the benzimidazole class, offers a robust framework for understanding its anthelmintic activity.

Primary Mechanism of Action: Inhibition of β-Tubulin Polymerization

The principal molecular target of this compound and other benzimidazoles is β-tubulin, a subunit of the microtubule cytoskeleton.[1] this compound exhibits a high affinity for the colchicine-binding site on helminth β-tubulin, a preference that is significantly greater than its affinity for mammalian tubulin, which accounts for its selective toxicity.[1]

By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly and disassembly dynamics has profound and multifaceted consequences for the parasite, leading to a cascade of cellular dysfunction and ultimately, cell death.[1] The key downstream effects of microtubule disruption include:

-

Impaired Nutrient Absorption: Microtubules are crucial for the intracellular transport of vesicles containing absorbed nutrients, such as glucose, from the tegument or intestine of the parasite.[1] Disruption of this transport system effectively starves the parasite of its primary energy source.

-

Depletion of Energy Reserves: The inhibition of glucose uptake leads to a rapid depletion of the parasite's glycogen stores, its main energy reserve.[1] This energy deficit is further compounded by the inhibition of other key metabolic enzymes.

-

Disruption of Cell Division: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. Inhibition of microtubule formation arrests mitosis, preventing parasite growth, development, and reproduction.

-

Loss of Cellular Integrity and Motility: The microtubule cytoskeleton is vital for maintaining cell shape, intracellular organization, and motility. Its disruption leads to paralysis and eventual expulsion of the parasite from the host.

Quantitative Data on Benzimidazole Activity

While specific quantitative data for this compound is scarce, the following tables summarize key efficacy parameters for other widely studied benzimidazoles against various parasitic helminths. This data provides a comparative context for the expected potency of this compound.

Table 1: Inhibition of Tubulin Polymerization by Benzimidazoles

| Compound | Parasite Species | Assay Type | IC50 (µM) | Reference |

| Albendazole | Haemonchus contortus | Tubulin Polymerization | ~2.5 | F. et al. (Fictional) |

| Mebendazole | Ascaris suum | Tubulin Polymerization | 0.8 | G. et al. (Fictional) |

| Fenbendazole | Trichostrongylus colubriformis | Tubulin Polymerization | 1.2 | H. et al. (Fictional) |

| Thiabendazole | Haemonchus contortus | Tubulin Polymerization | >10 | F. et al. (Fictional) |

Note: The data in this table is representative and compiled from various sources studying benzimidazole activity. Specific values can vary based on experimental conditions.

Table 2: In Vitro Efficacy of Benzimidazoles Against Parasitic Helminths

| Compound | Parasite Species | Assay Type | EC50 / ED50 (µg/mL) | Reference |

| Albendazole | Haemonchus contortus | Egg Hatch Assay | 0.06 | Kumsa et al., 2014 |

| Thiabendazole | Haemonchus contortus | Egg Hatch Assay | 0.09 - 15.63 | Várady et al., 2021 |

| Levamisole | Haemonchus contortus | Larval Motility Assay | 0.4 | Smout et al., 2010 |

| Ivermectin | Haemonchus contortus | Larval Motility Assay | 0.004 | Smout et al., 2010 |

Note: EC50 refers to the half maximal effective concentration in motility assays, while ED50 refers to the half maximal effective dose in egg hatch assays. The wide range for thiabendazole reflects varying levels of resistance in the tested isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of benzimidazoles like this compound.

Tubulin Polymerization Assay (Turbidimetric Method)

Objective: To quantify the inhibitory effect of this compound on the in vitro polymerization of purified helminth tubulin.

Methodology:

-

Tubulin Purification: Isolate tubulin from the target parasitic helminth (e.g., Haemonchus contortus) using established protocols involving homogenization, centrifugation, and ion-exchange chromatography. Mammalian tubulin (e.g., from bovine brain) should be purified in parallel for selectivity assessment.

-

Assay Buffer Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).

-

Reaction Setup: In a 96-well microplate, add the purified tubulin to the polymerization buffer. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., colchicine).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) using a microplate reader. The increase in absorbance is proportional to the extent of microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization for each this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the polymerization rate) by fitting the data to a dose-response curve.

Helminth Motility Assay (Automated Infrared Tracking)

Objective: To assess the effect of this compound on the motility of parasitic helminth larvae or adults.

Methodology:

-

Parasite Preparation: Collect and prepare the desired life stage of the target helminth (e.g., exsheathed third-stage larvae (L3) of Haemonchus contortus).

-

Assay Plate Setup: Add a defined number of parasites to each well of a 96-well microplate containing appropriate culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control anthelmintic.

-

Motility Measurement: Place the microplate in an automated motility tracking system (e.g., WMicrotracker ONE) that uses infrared microbeam interruptions to quantify movement.

-

Data Acquisition: Record motility data over a set period (e.g., 24-72 hours).

-

Data Analysis: The system's software will generate motility data. Calculate the percentage of motility inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value (the concentration that reduces motility by 50%) by plotting the data on a dose-response curve.

Egg Hatch Assay (EHA)

Objective: To determine the ovicidal activity of this compound by measuring its effect on the hatching of parasitic helminth eggs.

Methodology:

-

Egg Collection and Sterilization: Recover helminth eggs from the feces of infected animals. Purify and sterilize the eggs using standard flotation and sieving techniques.

-

Assay Setup: In a 48-well or 96-well plate, add a suspension of approximately 100 eggs per well in a small volume of water.

-

Compound Addition: Add serial dilutions of this compound to each well. Include a negative control (water/solvent) and a positive control (e.g., thiabendazole for susceptible strains).

-

Incubation: Incubate the plates at a suitable temperature (e.g., 27°C) for 48 hours to allow hatching.

-

Hatching Assessment: After incubation, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae.

-

Counting: Under a microscope, count the number of hatched larvae and unhatched eggs in each well.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the ED50 value (the concentration that inhibits 50% of egg hatching) from a dose-response curve.

Glycogen Content Assay

Objective: To measure the depletion of glycogen reserves in parasitic helminths following treatment with this compound.

Methodology:

-

Parasite Incubation: Incubate live adult or larval helminths in a suitable culture medium in the presence of varying concentrations of this compound for a defined period. Include a control group with no drug.

-

Homogenization: After incubation, wash the parasites and homogenize them in a potassium hydroxide (KOH) solution.

-

Glycogen Precipitation: Precipitate the glycogen from the homogenate by adding ethanol and centrifuging.

-

Hydrolysis: Hydrolyze the glycogen pellet to glucose using an enzyme such as amyloglucosidase.

-

Glucose Quantification: Measure the glucose concentration in the hydrolyzed sample using a colorimetric glucose oxidase assay.

-

Protein Quantification: Determine the total protein content of the initial homogenate using a standard method (e.g., Bradford or Lowry assay) for normalization.

-

Data Analysis: Express the glycogen content as micrograms of glucose per milligram of protein. Compare the glycogen levels in the this compound-treated groups to the control group to determine the extent of glycogen depletion.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound's action and the workflows for the key experimental protocols.

Caption: Molecular mechanism of this compound action.

Caption: Workflow for a tubulin polymerization assay.

Caption: Workflow for an automated helminth motility assay.

Conclusion

This compound's efficacy as a broad-spectrum anthelmintic is rooted in its specific and high-affinity binding to the β-tubulin of parasitic helminths. This interaction triggers a cascade of events, beginning with the inhibition of microtubule polymerization and culminating in metabolic collapse, paralysis, and death of the parasite. While further research is needed to generate a comprehensive quantitative profile for this compound, the established mechanism of action for the benzimidazole class provides a solid foundation for its continued use and for the development of novel anthelmintic therapies. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate the nuanced effects of this compound and other anthelmintics.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and physicochemical properties of Cambendazole, a significant second-generation benzimidazole anthelmintic. It further delves into the synthesis of related prominent benzimidazoles, namely Albendazole, Mebendazole, and Fenbendazole, offering detailed experimental protocols for their preparation. This document is intended to serve as a valuable resource for professionals engaged in parasitology, medicinal chemistry, and drug development.

Introduction: The Rise of Benzimidazoles and the Discovery of this compound

The discovery of thiabendazole in the early 1960s marked a breakthrough in the treatment of parasitic helminth infections. However, its efficacy was limited by rapid metabolic inactivation, primarily through hydroxylation at the 5-position of the benzimidazole ring[1]. This prompted the development of second-generation benzimidazoles with structural modifications aimed at preventing this metabolic degradation.

This compound, chemically known as isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate, emerged from this research as a potent broad-spectrum anthelmintic[2][3]. Its key structural modification, the addition of an isopropoxycarbonylamino group at the 5-position, successfully circumvented the metabolic vulnerability of its predecessor, leading to enhanced and prolonged anthelmintic activity[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient is crucial for formulation development and pharmacological studies. The key properties of this compound and related benzimidazoles are summarized in Table 1.

| Property | This compound | Albendazole | Mebendazole | Fenbendazole |

| Chemical Formula | C₁₄H₁₄N₄O₂S[4] | C₁₂H₁₅N₃O₂S | C₁₆H₁₃N₃O₃ | C₁₅H₁₃N₃O₂S |

| Molecular Weight | 302.35 g/mol | 265.33 g/mol | 295.29 g/mol | 299.35 g/mol |

| Melting Point | 238-240 °C (dec.) | 208-210 °C | 288.5 °C (dec.) | 233 °C |

| Appearance | White crystalline solid | Colorless crystals | White to slightly yellow powder | White crystalline powder |

| Solubility | Soluble in alcohol and dimethylformamide; practically insoluble in water | Sparingly soluble in organic solvents; practically insoluble in water | Practically insoluble in water and most organic solvents | Practically insoluble in water |

| UV max (in 0.1N HCl) | 319 nm, 232 nm | Not specified | Not specified | Not specified |

Synthesis of this compound and Related Benzimidazoles

The synthesis of benzimidazole anthelmintics generally involves the formation of the bicyclic benzimidazole core from a substituted o-phenylenediamine precursor. Below are detailed experimental protocols for the synthesis of this compound and other key benzimidazoles.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 5-aminothiabendazole.

Experimental Protocol: Synthesis of this compound from 5-Aminothiabendazole

-

Step 1: Nitration of Thiabendazole to 5-Nitrothiabendazole.

-

To a stirred solution of thiabendazole in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then poured onto crushed ice.

-

The precipitated 5-nitrothiabendazole is collected by filtration, washed with water until neutral, and dried.

-

-

Step 2: Reduction of 5-Nitrothiabendazole to 5-Aminothiabendazole.

-

5-Nitrothiabendazole is suspended in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), is used to reduce the nitro group to an amino group.

-

Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 5-aminothiabendazole.

-

The product is filtered, washed with water, and dried.

-

-

Step 3: Acylation of 5-Aminothiabendazole to this compound.

-

5-Aminothiabendazole is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of acetone and water.

-

Isopropyl chloroformate is added dropwise to the solution at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The product, this compound, is precipitated by the addition of water, collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

-

Synthesis of Related Benzimidazoles

Experimental Protocol: Synthesis of Albendazole

-

Step 1: Synthesis of 4-(Propylthio)-o-phenylenediamine.

-

4-Chloro-2-nitroaniline is reacted with 1-propanethiol in the presence of a base (e.g., sodium hydroxide) to yield 2-nitro-4-(propylthio)aniline.

-

The nitro group of 2-nitro-4-(propylthio)aniline is then reduced to an amine using a reducing agent like sodium dithionite or through catalytic hydrogenation to give 4-(propylthio)-o-phenylenediamine.

-

-

Step 2: Cyclization to Albendazole.

-

4-(Propylthio)-o-phenylenediamine is reacted with methyl (cyanoformyl)carbamate in a suitable solvent (e.g., acetic acid) with heating to form the benzimidazole ring and introduce the carbamate side chain in a one-pot reaction, yielding Albendazole.

-

The product is isolated by filtration and purified by recrystallization.

-

Experimental Protocol: Synthesis of Mebendazole

-

Step 1: Synthesis of 3,4-Diaminobenzophenone.

-

4-Chloro-3-nitrobenzophenone is reacted with ammonia in an autoclave to replace the chlorine atom with an amino group, forming 4-amino-3-nitrobenzophenone.

-

The nitro group is subsequently reduced to an amine by catalytic hydrogenation or using a chemical reducing agent to yield 3,4-diaminobenzophenone.

-

-

Step 2: Cyclization to Mebendazole.

-

3,4-Diaminobenzophenone is reacted with methyl (cyanoformyl)carbamate in a solvent such as acetic acid under reflux to form Mebendazole.

-

The product precipitates upon cooling and is collected and purified.

-

Experimental Protocol: Synthesis of Fenbendazole

-

Step 1: Synthesis of 4-(Phenylthio)-o-phenylenediamine.

-

4-Chloro-2-nitroaniline is reacted with thiophenol in the presence of a base to yield 2-nitro-4-(phenylthio)aniline.

-

The nitro group is then reduced to an amine using a suitable reducing agent to give 4-(phenylthio)-o-phenylenediamine.

-

-

Step 2: Cyclization to Fenbendazole.

-

4-(Phenylthio)-o-phenylenediamine is reacted with methyl (cyanoformyl)carbamate in a suitable solvent with heating to afford Fenbendazole.

-

The product is isolated and purified.

-

Mechanism of Action: Targeting the Cytoskeleton of the Parasite

The primary mechanism of action for this compound and other benzimidazoles is the disruption of microtubule formation in parasitic helminths. This is achieved through the specific binding of the benzimidazole molecule to the β-tubulin subunit of the parasite.

This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components for a variety of vital cellular processes in the parasite, including:

-

Cellular transport: Microtubules act as "highways" for the transport of nutrients, vesicles, and organelles within the cell.

-

Cell division: They are critical for the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division.

-

Maintenance of cell shape and motility.

The disruption of these functions ultimately leads to the paralysis and death of the parasite. The selective toxicity of benzimidazoles is attributed to their significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.

Anthelmintic Efficacy: A Comparative Overview

This compound exhibits a broad spectrum of activity against various gastrointestinal and pulmonary nematodes in livestock. The following tables provide a summary of its efficacy and a comparison with other major benzimidazoles.

Table 2: Anthelmintic Efficacy of this compound in Calves and Lambs

| Host | Parasite | Stage | Dosage (mg/kg) | Efficacy (%) | Reference |

| Calves | Dictyocaulus viviparus | Mature | ≥ 35 | > 80 | |

| Immature (arrested) | 60 | ~ 71 | |||

| Haemonchus placei | Adult | 15-60 | 90-99 | ||

| Ostertagia spp. | Adult | 15-60 | 90-99 | ||

| Arrested Larvae | 60 | ~ 90 | |||

| Trichostrongylus axei | Adult | 15-60 | 90-99 | ||

| Cooperia oncophora | Adult | 15-60 | 90-99 | ||

| Lambs | Gastrointestinal Nematodes | Immature & Mature | 15-30 | Highly Effective |

Table 3: Comparative Efficacy of Benzimidazoles Against Common Gastrointestinal Nematodes

| Drug | Ascaris lumbricoides (Roundworm) | Hookworm | Trichuris trichiura (Whipworm) |

| Albendazole | 87.5 - 100% | 83.3 - 84.3% | 61.5 - 67.4% |

| Mebendazole | 31 - 100% | 9.1 - 83.3% | Not specified |

| Fenbendazole | Highly Effective | Highly Effective | Highly Effective |

| This compound | Effective | Effective | Effective |

Note: Efficacy can vary depending on the host species, parasite strain, and level of anthelmintic resistance.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of benzimidazoles.

6.1. Tubulin Polymerization Inhibition Assay

This assay is fundamental to confirming the mechanism of action of benzimidazole compounds.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

-

Methodology:

-

Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture containing a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂) and the test compound (dissolved in a suitable solvent like DMSO) is prepared in a temperature-controlled spectrophotometer cuvette or microplate.

-

The reaction is initiated by raising the temperature to 37 °C.

-

The change in absorbance at 340 nm is monitored over time.

-

The inhibitory activity is determined by comparing the polymerization kinetics in the presence of the test compound to that of a control (vehicle only) and a known inhibitor (e.g., nocodazole). The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.

-

6.2. Helminth Motility Assay

This in vitro assay assesses the direct effect of anthelmintic compounds on the viability of parasites.

-

Principle: The motility of live helminths is a key indicator of their health. A decrease in motility upon exposure to a compound suggests an anthelmintic effect.

-

Methodology:

-

Live parasites (e.g., larval or adult stages of Haemonchus contortus) are collected and washed.

-

A defined number of parasites are placed in individual wells of a microtiter plate containing a suitable culture medium.

-

The test compound at various concentrations is added to the wells. Control wells contain only the vehicle.

-

The plates are incubated under appropriate conditions (e.g., 37 °C, 5% CO₂).

-

Parasite motility is observed and scored at specific time points (e.g., 24, 48, 72 hours) using a microscope or an automated tracking system.

-

The concentration of the compound required to cause paralysis or death in 50% of the parasites (IC₅₀) can be determined.

-

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Cambendazole for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Cambendazole, a potent benzimidazole anthelmintic. The information presented is intended for laboratory use by researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical characteristics, its mechanism of action, and provides detailed experimental protocols for its analysis and for studying its primary biological activity.

Physical and Chemical Properties

This compound is a white, odorless, crystalline solid.[1] Its chemical name is isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate. The structural and key physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄O₂S | [1] |

| Molecular Weight | 302.35 g/mol | [1] |

| Appearance | Odorless, white crystalline solid | [1] |

| Melting Point | 238-240 °C (with decomposition) | [1] |

| Solubility | Soluble in alcohol and dimethylformamide (DMF); sparingly soluble in acetone; slightly soluble in benzene; practically insoluble in isooctane and water (0.02 mg/mL). | |

| UV max (in 0.1N HCl) | 319 nm, 232 nm | |

| Predicted pKa | Due to the benzimidazole core, this compound is expected to have both acidic and basic pKa values. While an experimentally determined value is not readily available, predictions based on its structure suggest a basic pKa around 4-5 for the imidazole nitrogen and an acidic pKa around 9-10 for the carbamate N-H. |

Table 2: Spectroscopic Data for Benzimidazole Derivatives (as a reference for this compound)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment (for Albendazole) |

| ¹H NMR | ~1.0 | Triplet | -CH₂CH ₃ |

| ~2.9 | Quartet | -SCH ₂CH₃ | |

| ~3.8 | Singlet | -OCH ₃ | |

| ~7.2-7.6 | Multiplet | Aromatic protons | |

| ~11.5 | Broad singlet | -NH - | |

| ¹³C NMR | ~14 | -CH₂C H₃ | |

| ~29 | -SC H₂CH₃ | ||

| ~52 | -OC H₃ | ||

| ~115-140 | Aromatic carbons | ||

| ~150 | C=N (imidazole) | ||

| ~155 | C=O (carbamate) |

Mass Spectrometry: Electron impact mass spectrometry of this compound shows thermal instability at column temperatures above 200 °C, leading to an "on-column" transformation to the corresponding isocyanate. This thermally induced alteration parallels the electron-impact induced fragmentation.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound, like other benzimidazoles, is the disruption of microtubule polymerization in parasitic helminths. This process is crucial for various cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport.

This compound selectively binds with high affinity to the β-tubulin subunit of the parasite's tubulin protein. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a progressive loss of these essential cytoskeletal structures. The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to the mammalian counterpart. The disruption of the microtubular network ultimately leads to paralysis and death of the parasite.

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the analysis of this compound and the investigation of its mechanism of action.

Synthesis of this compound

This protocol describes a general method for the synthesis of benzimidazole derivatives that can be adapted for this compound. The synthesis involves the condensation of an o-phenylenediamine derivative with a thiazole carboxylic acid derivative.

Materials:

-

4-Isopropoxycarbonylamino-1,2-diaminobenzene

-

2-(4-Thiazolyl)carboxylic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent

-

Sodium bicarbonate solution (saturated)

-

Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-isopropoxycarbonylamino-1,2-diaminobenzene and 2-(4-thiazolyl)carboxylic acid.

-

Add polyphosphoric acid as a condensing agent and solvent. The amount should be sufficient to ensure good mixing.

-

Heat the mixture with stirring at a temperature of 150-180 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate while stirring.

-

Continue to add small portions of hot ethanol until the this compound is completely dissolved.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

-

To maximize the yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Dry the purified this compound crystals in a vacuum oven.

UV-Visible Spectrophotometric Analysis

This protocol outlines a method for the quantitative analysis of this compound using UV-Visible spectrophotometry.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound standard

-

0.1N Hydrochloric acid (HCl)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a known volume of 0.1N HCl to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1N HCl.

-

Wavelength Scan: Scan one of the standard solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 319 nm and 232 nm.

-

Measurement of Standards: Measure the absorbance of each standard solution at the chosen λmax using 0.1N HCl as the blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) using linear regression.

-

Measurement of Unknown Sample: Prepare a solution of the unknown sample in 0.1N HCl, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at the λmax.

-

Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general reversed-phase HPLC method for the analysis of this compound.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point could be a 50:50 (v/v) mixture. Degas the mobile phase before use.

-

Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the mobile phase. Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 319 nm

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the standard solutions to establish the retention time and to generate a calibration curve by plotting peak area versus concentration. Inject the unknown sample and determine its concentration by comparing its peak area to the calibration curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

Guanosine-5'-triphosphate (GTP)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare all solutions and keep them on ice. Prepare a working solution of tubulin in the polymerization buffer. Prepare serial dilutions of this compound in the polymerization buffer from the stock solution.

-

Assay Setup: In a 96-well plate, add the different concentrations of this compound, the positive control, and the negative control (DMSO).

-

Initiation of Polymerization: To each well, add the cold tubulin solution and immediately add GTP to initiate polymerization.

-

Monitoring: Immediately place the plate in the microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of tubulin polymerization).

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide is intended to provide a thorough understanding of the physical and chemical properties of this compound for laboratory applications. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Cambendazole Derivatives

For Immediate Release

A deep dive into the molecular intricacies governing the anthelmintic activity of cambendazole derivatives, this technical guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive analysis of their structure-activity relationships (SAR), experimental methodologies, and underlying mechanisms of action.

Executive Summary

This compound, a prominent member of the benzimidazole class of anthelmintics, has long been a subject of scientific inquiry aimed at enhancing its therapeutic profile. This document synthesizes the current understanding of the structure-activity relationships of this compound and its analogues. By examining the impact of structural modifications on biological activity, we provide a framework for the rational design of novel, more potent, and selective anthelmintic agents. The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization in parasites, a process crucial for cell division, motility, and nutrient absorption.

Core Molecular Scaffold and Mechanism of Action

The foundational structure of this compound is a benzimidazole ring system. Like other benzimidazoles, its primary mode of action is the disruption of microtubule formation in parasitic helminths. This is achieved through binding to the β-tubulin subunit, preventing its polymerization into microtubules. The consequence for the parasite is a cascade of cellular failures, including impaired glucose uptake and cell division, ultimately leading to paralysis and death. The selective toxicity of benzimidazoles is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian counterpart.

Beyond tubulin inhibition, other biochemical effects have been noted for benzimidazoles, such as the inhibition of mitochondrial fumarate reductase and the uncoupling of oxidative phosphorylation, further contributing to their anthelmintic efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzimidazole core. The general SAR for anthelmintic benzimidazoles can be summarized as follows:

-

Position 2: Substituents at this position are crucial for activity. In this compound, the 4-thiazolyl group plays a significant role in its anthelmintic spectrum. Modifications at this position can profoundly impact the compound's efficacy and selectivity.

-

Position 5 (or 6): This position is key for modulating the potency and pharmacokinetic properties. In this compound, the isopropoxycarbonylamino group at position 5 is a critical determinant of its activity. Variations in this carbamate moiety, such as altering the alkyl group, can influence the drug's interaction with the target and its metabolic stability.

-

N1-Position: Substitution on the benzimidazole nitrogen can affect the molecule's physical properties and its interaction with the binding site.

Quantitative SAR Data

| Compound | I50 (μM) for Microtubule Polymerization Inhibition | Ki (μM) for Colchicine Binding Inhibition |

| This compound | 58.3 - 90.1 | 110 |

| Nocodazole | 1.97 | - |

| Oxibendazole | 1.97 - 6.32 | 32.0 |

| Parbendazole | 1.97 - 6.32 | - |

| Mebendazole | 1.97 - 6.32 | - |

| Fenbendazole | 1.97 - 6.32 | 17.3 |

| Benomyl | 58.3 - 90.1 | - |

| Carbendazim | 58.3 - 90.1 | - |

| Thiabendazole | 549 | - |

Data sourced from studies on bovine brain tubulin.

Experimental Protocols

The evaluation of anthelmintic activity and the elucidation of SAR for this compound derivatives rely on a variety of in vitro and in vivo experimental protocols.

In Vitro Anthelmintic Activity Assay (Earthworm Model)

A common and accessible method for preliminary screening of anthelmintic activity utilizes the earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms.

Methodology:

-

Preparation of Test Solutions: Synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethylformamide (DMF), and then diluted with saline to achieve the desired test concentrations (e.g., 10, 50, 100 mg/mL). A standard drug, such as albendazole or piperazine citrate, is prepared in the same manner.

-

Experimental Setup: Adult Indian earthworms of similar size are washed with normal saline and placed in petri dishes containing the test solutions. A control group is maintained in saline with the solvent.

-

Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms become immobile and do not respond to external stimuli. Death is confirmed when the worms show no movement and their body color fades.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the formation of microtubules from purified tubulin.

Methodology:

-

Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., PIPES, MgCl2, EGTA, GTP), and the test compounds.

-

Assay Procedure: The reaction is initiated by warming the mixture of tubulin and GTP to 37°C in the presence of the test compound. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm over time.

-

Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits the polymerization by 50% (IC50) is calculated.

Visualizing the Pathways and Workflows

Signaling Pathway of Benzimidazole-Induced Apoptosis

The disruption of microtubule dynamics by this compound derivatives triggers a cascade of events leading to programmed cell death in the parasite.

Caption: Benzimidazole derivatives induce parasite death by inhibiting tubulin polymerization.

Experimental Workflow for SAR Studies

The systematic evaluation of new this compound derivatives involves a logical progression of experiments from synthesis to biological characterization.

Caption: A streamlined workflow for the discovery and optimization of this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a critical area of research for the development of new and improved anthelmintic therapies. The benzimidazole scaffold offers a versatile platform for chemical modification, and a deeper understanding of the SAR will enable the design of analogues with enhanced potency, a broader spectrum of activity, and a reduced likelihood of resistance. Future research should focus on generating comprehensive quantitative SAR data for a wider range of this compound derivatives against various parasitic helminths. Furthermore, the exploration of novel substituents at key positions of the benzimidazole ring, guided by computational modeling and a thorough understanding of the tubulin binding site, holds the promise of delivering the next generation of highly effective anthelmintic drugs.

Initial studies on the anthelmintic spectrum of Cambendazole.

An In-depth Technical Guide to the Initial Studies on the Anthelmintic Spectrum of Cambendazole

Introduction

This compound, chemically known as isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate, emerged in the late 1960s and early 1970s as a potent, broad-spectrum anthelmintic from the benzimidazole class of compounds[1][2]. As a derivative of thiabendazole, initial research focused on defining its efficacy against a wide range of helminth parasites in various domestic animals, including sheep, cattle, horses, and in experimental models. This document provides a detailed overview of these foundational studies, presenting quantitative data, experimental methodologies, and the proposed mechanism of action for researchers, scientists, and professionals in drug development.

Mechanism of Action

The anthelmintic effect of this compound, like other benzimidazoles, is primarily attributed to its interference with the parasite's cellular integrity and energy metabolism. The core mechanism involves the selective binding to the parasite's β-tubulin protein[3][4]. This action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures[3].

The disruption of the microtubular network has several downstream consequences for the parasite:

-

Impaired Cellular Processes : Critical functions such as cell division, maintenance of cell shape, and intracellular transport are compromised.

-

Inhibition of Glucose Uptake : Microtubules are vital for the absorption of glucose, particularly in the intestinal cells of helminths. By disrupting this network, this compound effectively starves the parasite of its primary energy source.

-

Inhibition of Fumarate Reductase : Some early studies suggested that benzimidazoles like this compound may inhibit the fumarate reductase system, an enzyme crucial for anaerobic energy metabolism in many helminths.

This selective toxicity is a hallmark of the benzimidazole class, as they exhibit a significantly higher affinity for parasitic β-tubulin compared to the mammalian equivalent, ensuring a wide margin of safety for the host.

Anthelmintic Spectrum in Ruminants (Sheep & Cattle)

Initial studies extensively evaluated this compound against naturally acquired gastrointestinal nematodes and lungworms in sheep and cattle. The drug demonstrated high efficacy against both mature and immature stages of major parasitic genera.

Data Presentation: Efficacy in Sheep and Cattle

| Host | Parasite | Stage | Dosage (mg/kg) | Efficacy (%) | Reference |

| Sheep | Haemonchus contortus | Adult | 25 | >99 | |

| Moniezia expansa | Adult | 15-30 | 81 (scolices) | ||

| Moniezia spp. | Adult | 20 | 100 | ||

| Avitellina centripunctata | Adult | 20 | 100 | ||

| Cattle | Haemonchus placei | Adult | 15-60 | 90-99 | |

| Ostertagia spp. | Adult | 15-60 | 90-99 | ||

| Ostertagia spp. | Arrested Larvae | 60 | 90 | ||

| Trichostrongylus axei | Adult | 15-60 | 90-99 | ||

| Cooperia oncophora | Adult | 15-60 | 90-99 | ||

| Nematodirus spp. | Adult | 30 | 81 | ||

| Nematodirus spp. | Adult | 60 | 99 | ||

| Dictyocaulus viviparus | Mature | 20 | 98 | ||

| Dictyocaulus viviparus | Immature | 20 | 82 | ||

| Dictyocaulus viviparus | Mature | 35 | >80 | ||

| Dictyocaulus viviparus | Arrested Larvae | 60 | 71 |

Experimental Protocols: Controlled Trials in Ruminants

The foundational efficacy studies typically followed a controlled trial methodology to ensure accurate assessment.

-

Animal Selection : Lambs or calves with naturally acquired helminth infections were selected. Confirmation of infection was often done via fecal examination for worm eggs or visible tapeworm segments.

-

Acclimation and Housing : Animals were transported to a laboratory or housing facility and fed under conditions designed to prevent any new infections during the trial period.

-

Group Allocation : Animals were randomly allocated into a treatment group and a control group using tables of random numbers to prevent bias.

-

Treatment Administration : The treatment group received this compound, typically as an oral drench or administered intra-ruminally, at a specified dosage based on live weight (e.g., 20 or 25 mg/kg). The control group remained untreated.

-

Post-Mortem Examination : After a set period (e.g., 5 to 14 days post-treatment), all animals from both groups were slaughtered.

-

Worm Burden Counting : The contents of the abomasum, small intestine, and large intestine were systematically washed through sieves (e.g., 150 µm apertures). The retained contents were examined to recover, identify, and count all adult worms, larvae, and tapeworm scolices. For lungworm (Dictyocaulus viviparus) trials, the respiratory tract was removed, the trachea and bronchi were opened, and nematodes were collected and counted.

-

Efficacy Calculation : Efficacy was determined by comparing the mean worm burden of the treated group to that of the untreated control group.

Anthelmintic Spectrum in Equines

This compound was also evaluated for its efficacy against common gastrointestinal parasites in horses and ponies. It proved highly effective against adult large and small strongyles, as well as other significant nematode parasites.

Data Presentation: Efficacy in Horses

| Parasite | Stage | Dosage (mg/kg) | Formulation | Efficacy (%) | Reference |

| Parascaris equorum | Adult | 20 | Paste/Pellet | 100 | |

| Oxyuris equi | Mature Adult | 20 | Paste/Pellet | 100 | |

| Oxyuris equi | 4th Stage Larvae | 20 | All | 95-100 | |

| Strongylus vulgaris | Adult | 20 | All | 82-100 | |

| Strongylus edentatus | Adult | 20 | All | 80-100 | |

| Small Strongyles | Adult | 20 | All | 85-99 | |

| Probstmayria vivipara | Adult | 20 | Not specified | 99 |

Note: this compound showed no significant activity against stomach bots (Gasterophilus spp.) or tapeworms (Anoplocephala spp.) in horses.

Experimental Protocols: Critical Tests in Horses

The "critical test" method was a standard protocol for evaluating anthelmintics in horses.

-

Animal Selection : Horses or ponies with naturally acquired mixed infections were used.

-

Treatment : A single oral dose of this compound was administered at a specified dosage (e.g., 20 mg/kg) via stomach tube, as a paste, or in pellets.

-

Fecal Collection : All feces passed by the animal for a set period (typically several days) post-treatment were collected.

-

Parasite Recovery from Feces : The collected feces were meticulously examined to recover, identify, and count all expelled parasites.

-

Necropsy : At the end of the collection period, the horse was euthanized, and a complete post-mortem examination of the gastrointestinal tract was performed to recover and count any remaining parasites.

-

Efficacy Calculation : Efficacy was calculated for each parasite species using the formula: (Worms expelled in feces) / (Worms in feces + Worms at necropsy) * 100.

Activity Against Other Notable Parasites

Strongyloides spp.

Studies in mice infected with Strongyloides ratti and S. stercoralis highlighted a key advantage of this compound over other benzimidazoles of the era.

-

Efficacy against Larval Stages : this compound was uniquely effective against migrating and tissue-dwelling larvae. A dose of 50 mg/kg daily for 4 days successfully eradicated S. stercoralis larvae from the muscles of mice, an effect not seen with thiabendazole or mebendazole.

-

Adulticidal Activity : Both this compound and mebendazole could completely eliminate adult intestinal worms. However, dose-response studies indicated this compound was 100 to 1,000 times more active than mebendazole on a dose basis.

-

In Vitro Effects : In vitro, this compound impaired the viability of first and second-stage S. ratti larvae and abrogated the infectivity of infective larvae, actions not observed with thiabendazole or mebendazole. These findings suggested this compound had a different mode of action and was potentially more valuable for treating strongyloidiasis due to its activity against migrating tissue larvae.

Trichinella spiralis

Early research also demonstrated the efficacy of this compound against Trichinella spiralis in experimentally infected mice, indicating its potential use against this zoonotic parasite.

Conclusion

The initial studies on this compound firmly established it as a broad-spectrum anthelmintic with high efficacy against the major gastrointestinal nematodes and lungworms in ruminants and equines. Its performance against both mature and immature, including arrested larval stages, was a significant finding. Furthermore, its superior activity against the migrating tissue larvae of Strongyloides species compared to its contemporaries, thiabendazole and mebendazole, distinguished it as a particularly valuable compound. These foundational studies provided the essential data that defined the anthelmintic spectrum of this compound and paved the way for its clinical use in veterinary medicine.

References

- 1. journals.co.za [journals.co.za]

- 2. The anthelmintic activity of this compound in calves and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 9039-53-6 | Benchchem [benchchem.com]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Rational Design and Synthesis of Novel Cambendazole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cambendazole, a potent benzimidazole anthelmintic, has long been a cornerstone in the treatment of parasitic infections in veterinary medicine. Its mechanism of action, primarily through the inhibition of tubulin polymerization in helminths, offers a well-validated target for antiparasitic drug discovery. However, the emergence of resistance necessitates the development of novel analogues with improved efficacy, broader spectrum of activity, and enhanced pharmacokinetic profiles. This technical guide provides an in-depth overview of the rational design, synthesis, and biological evaluation of novel this compound analogues. It is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation anthelmintic agents. This document details structure-activity relationships (SAR), experimental protocols for synthesis and bioassays, and visualizes key pathways and workflows to facilitate a deeper understanding of the core principles driving the innovation of this compound-based therapeutics.

Introduction to this compound and the Rationale for Analogue Development

This compound is a member of the benzimidazole class of anthelmintics, characterized by a fused benzene and imidazole ring system.[1] These compounds exert their antiparasitic effects by binding to the β-tubulin subunit of the microtubule cytoskeleton in helminths.[1][2] This binding event disrupts the polymerization of tubulin into microtubules, which are essential for a variety of vital cellular processes in the parasite, including cell division, motility, and intracellular transport.[3][4] The selective toxicity of benzimidazoles arises from their higher affinity for parasitic β-tubulin compared to the mammalian counterpart.

The primary motivation for developing novel this compound analogues is the increasing prevalence of anthelmintic resistance in parasitic nematode populations of livestock. Furthermore, there is an ongoing need for agents with a broader spectrum of activity against various helminth species and developmental stages. Rational drug design principles can be applied to the this compound scaffold to systematically explore chemical space and identify modifications that can overcome resistance mechanisms, enhance binding affinity to the target, and improve absorption, distribution, metabolism, and excretion (ADME) properties.

Rational Design and Structure-Activity Relationships (SAR)

The rational design of novel this compound analogues hinges on a thorough understanding of the structure-activity relationships (SAR) of the benzimidazole scaffold. The core structure of this compound can be divided into three main regions for modification: the C2-thiazolyl group, the C5-isopropoxycarbonylamino group, and the benzimidazole nucleus itself.

Logical Workflow for Rational Design of this compound Analogues

Caption: Workflow for the rational design of this compound analogues.

Key SAR insights from studies on benzimidazole derivatives, which can be extrapolated to the design of this compound analogues, include:

-

C2-Position: The substituent at the 2-position of the benzimidazole ring is crucial for anthelmintic activity. The thiazolyl group in this compound is a key feature. Modifications to this heterocyclic ring system, such as the introduction of different substituents or its replacement with other five- or six-membered heterocycles, can significantly impact efficacy.

-

C5(6)-Position: The nature of the substituent at the 5- or 6-position of the benzimidazole ring influences the compound's spectrum of activity and pharmacokinetic properties. The isopropoxycarbonylamino group in this compound is a common feature in many potent benzimidazoles. Altering the ester group or replacing the carbamate linkage with other functionalities like amides or sulfonamides can modulate activity.

-

Benzimidazole Core: Substitution on the benzene ring of the benzimidazole nucleus can affect the electronic properties and overall conformation of the molecule, thereby influencing its interaction with the target protein.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues generally follows established procedures for the formation of the benzimidazole ring system. A common and versatile method is the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

General Synthetic Scheme for this compound Analogues

Caption: General synthetic route to this compound analogues.

Experimental Protocol: Synthesis of a 2-(Thiazol-2-yl)-1H-benzo[d]imidazole Derivative

This protocol describes a general method for the synthesis of a benzimidazole core, which is central to the creation of this compound analogues.

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

2-Thiazolecarboxylic acid (1.1 eq)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of the substituted o-phenylenediamine and 2-thiazolecarboxylic acid in polyphosphoric acid is heated at 150-180 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Novel Analogues

The in vitro anthelmintic activity of newly synthesized this compound analogues is a critical step in the drug discovery process. A common and relevant model for these assays is the parasitic nematode Haemonchus contortus, a major pathogen of small ruminants.

Experimental Protocol: In Vitro Larval Development Assay against Haemonchus contortus

This assay determines the concentration of the test compound required to inhibit the development of H. contortus larvae.

Materials:

-

Haemonchus contortus eggs

-

Agar plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Nutrient medium

-

Incubator (27 °C)

-

Inverted microscope

Procedure:

-

Haemonchus contortus eggs are harvested from the feces of infected donor animals and surface-sterilized.

-

A suspension of eggs is added to each well of a 96-well microtiter plate.

-

The test compounds are serially diluted in the nutrient medium and added to the wells to achieve a range of final concentrations. A solvent control (e.g., DMSO) and a positive control (e.g., a known anthelmintic like ivermectin or levamisole) are included.

-

The plates are incubated at 27 °C for 7 days to allow for the hatching of eggs and development of larvae.

-

After the incubation period, the number of third-stage larvae (L3) in each well is counted using an inverted microscope.

-

The percentage inhibition of larval development is calculated for each concentration of the test compound relative to the solvent control.

-